![molecular formula C34H54O8 B1670254 Deoxyfusapyrone CAS No. 156856-32-5](/img/structure/B1670254.png)
Deoxyfusapyrone
Overview
Description
Deoxyfusapyrone is a bioactive secondary metabolite isolated from Fusarium semitectum . It is an antifungal alpha-pyrone and shows strong antibiotic activity towards Geotrichum candidum .
Synthesis Analysis
A convergent and modular synthesis has been devised to construct the eight diastereoisomers of this compound . The synthesis of the complex polyene chain is reported as is its connection to the pyrone moiety that is in the middle of the structure of the final target molecule . The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .Chemical Reactions Analysis
The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .Physical And Chemical Properties Analysis
The molecular weight of this compound is 590.8 g/mol . The IUPAC name is 3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one .Scientific Research Applications
Synthesis and Structure
Deoxyfusapyrone, a complex polyene chain molecule, has been a subject of interest in synthetic organic chemistry. Organ and Wang (2003) developed a convergent and modular synthesis to construct the diastereoisomers of this compound, focusing on the synthesis of its complex polyene chain and its connection to the pyrone moiety (Organ & Wang, 2003). This work highlights the chemical challenges and innovations in synthesizing such a structurally complex molecule.
Antifungal and Biological Properties
This compound has demonstrated significant antifungal activity. Altomare et al. (2000) explored its biological characterization, finding that it exhibits considerable antifungal activity against several plant pathogenic and/or mycotoxigenic filamentous fungi (Altomare et al., 2000). Their research suggests the potential of this compound in biotechnological applications, specifically in agriculture for controlling fungal diseases.
Potential in Biotechnology
The study by Hiramatsu et al. (2006) isolated this compound from a marine-derived fungus, confirming its antimicrobial activities. This discovery points towards its potential use in developing new antimicrobial agents, especially for marine-related applications (Hiramatsu et al., 2006).
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is crucial for its potential applications. Altomare et al. (2004) conducted studies on derivatives of this compound, assessing their zootoxicity and antifungal activity. This research provides insights into how structural modifications can influence its biological properties and potential applications (Altomare et al., 2004).
Mechanism of Action
Target of Action
Deoxyfusapyrone is an antifungal α-pyrone metabolite isolated from several Fusarium species . It exhibits broad-spectrum antifungal activity, combating Cryptococcus neoformans and Aspergillus species . It is ineffective against yeast and bacillus megaterium .
Mode of Action
It is known that it interacts with its targets, primarily fungal cells, to exert its antifungal effects .
Biochemical Pathways
This compound is a product of the Fusarium species’ secondary metabolism . The biosynthesis of this compound depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae . The polyketide synthase (PKS) FmPKS40 is involved in fusapyrone biosynthesis .
Result of Action
This compound exhibits low zoo-toxicity as evidenced by a lack of toxicity against Artemia salina . It is a useful candidate for controlling postharvest crop diseases . The removal of FmKMT1 resulted in an almost complete loss of fusapyrone and this compound .
Action Environment
The action of this compound is influenced by the environment in which the Fusarium species are found. For instance, Fusarium species isolated from marine environments have been found to produce this compound . .
properties
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMGDLQIQYRDA-PWVYRXAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is deoxyfusapyrone and where is it found?
A1: this compound is a naturally occurring antifungal compound, specifically a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, originally isolated from rice cultures of the fungus Fusarium semitectum. [, , ] It has also been found in other Fusarium species, including Fusarium mangiferae and a marine-derived Fusarium species. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a derivative of fusapyrone, differing in the structure of the aliphatic side chain attached to the pyrone ring. While the exact structure of this compound was initially misreported, a structural revision was later published. [] For the corrected structure, please refer to the publication.
Q3: What is known about the biosynthesis of this compound?
A3: Research on Fusarium mangiferae has revealed that this compound biosynthesis is significantly reduced in the absence of the histone 3 lysine 9 (H3K9) methyltransferase, FmKmt1. [] This suggests epigenetic regulation of the biosynthetic pathway. Additionally, the polyketide synthase (PKS) FmPKS40 has been implicated in the biosynthesis of fusapyrone and, by extension, likely plays a role in this compound biosynthesis. []
Q4: What is the antifungal activity spectrum of this compound?
A4: this compound exhibits antifungal activity against a variety of filamentous fungi. [] Studies have shown it to be effective against plant pathogenic fungi such as Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. [] Notably, Fusarium species, including the producing organism, displayed lower sensitivity. [] this compound also demonstrated activity against human pathogenic Aspergilli and, to a lesser extent, some Candida species. []
Q5: How does the antifungal activity of this compound compare to fusapyrone?
A5: While both this compound and fusapyrone possess antifungal properties, fusapyrone consistently demonstrates greater potency against tested fungi. []
Q6: Has the structure-activity relationship of this compound been investigated?
A6: Although a comprehensive structure-activity relationship study specifically for this compound has not been published, research on fusapyrone derivatives offers some insights. [] Modifications to the glycosyl residue, pyrone ring, and aliphatic chain of fusapyrone significantly impacted its antifungal activity and toxicity. [] These findings suggest that similar structural alterations in this compound could influence its biological profile.
Q7: What is the toxicity profile of this compound?
A7: this compound exhibits some toxicity toward Artemia salina larvae with an LC50 of 37.1 μM (21.8 μg/mL), while fusapyrone displayed no toxicity at the tested concentrations. [] Interestingly, this compound did not exhibit phytotoxicity in plant-cell, wilt, chlorosis, or necrosis assays and even stimulated root elongation in tomato seedlings at certain concentrations. [] These findings suggest a degree of species-specificity in this compound's toxicity.
Q8: Are there analytical methods available for the detection and quantification of this compound?
A8: Yes, a high-performance liquid chromatography (HPLC) method has been developed for the simultaneous analysis of both fusapyrone and this compound in crude extracts. [, ] This method uses a C-18 reverse phase column with a methanol-water mobile phase and UV detection at 285 nm. [] Furthermore, a combined medium pressure column chromatography and thin-layer chromatography (TLC) method enables the isolation and purification of both compounds from fungal cultures. []
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